N-[(5-methylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine
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Overview
Description
[(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE is an organic compound with the molecular formula C13H16N2O. It is a complex molecule featuring both furan and pyridine rings, which are known for their diverse chemical reactivity and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural or furfuryl alcohol through catalytic hydrogenation using copper-aluminum or copper-chromium catalysts under specific conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the reaction of formic acid with pyrazine.
Coupling Reaction: The final step involves coupling the furan and pyridine rings through a nucleophilic substitution reaction, often using a base such as sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of [(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of furfural and pyrazine derivatives.
Catalytic Reactions: Use of industrial catalysts to facilitate the hydrogenation and coupling reactions.
Purification: The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
[(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution).
Major Products
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted furan and pyridine derivatives.
Scientific Research Applications
[(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furaldehyde: Similar furan ring structure.
5-Methyl-2-furanmethanol: Similar furan ring structure with a hydroxyl group.
2-Methylfuran: Similar furan ring structure with a methyl group.
Uniqueness
[(5-METHYLFURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE is unique due to its combination of furan and pyridine rings, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H16N2O2 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C13H16N2O2/c1-11-5-6-12(17-11)10-14-8-9-16-13-4-2-3-7-15-13/h2-7,14H,8-10H2,1H3 |
InChI Key |
IGBQNNRPOKYBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNCCOC2=CC=CC=N2 |
Origin of Product |
United States |
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